![molecular formula C6H7BrN2 B1280533 2-Bromo-6-methylpyridin-4-amine CAS No. 79055-59-7](/img/structure/B1280533.png)
2-Bromo-6-methylpyridin-4-amine
Overview
Description
2-Bromo-6-methylpyridin-4-amine is a chemical compound with the CAS Number: 79055-59-7 . It has a molecular weight of 187.04 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom, a methyl group, and an amine group attached to a pyridine ring .Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s worth noting that similar compounds have been involved in Suzuki cross-coupling reactions . These reactions typically involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
Synthesis and Transformations
Ring Transformations and Aminations : Reactions of heterocyclic halogeno compounds, such as 2-bromo-6-methylpyridine, with nucleophiles can lead to ring transformations and aminations. This process includes meta-rearrangement and conversion into compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).
Suzuki Cross-Coupling Reactions : Suzuki cross-coupling reactions of similar compounds, such as 5-bromo-2-methylpyridin-3-amine, can produce novel pyridine derivatives. These derivatives have applications in fields like liquid crystal technology and biomedical research, showing activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Chemical and Pharmaceutical Intermediates
Pharmaceutical and Chemical Intermediates : Compounds like 2-Amino-6-bromopyridine, derived from 2-amino-6-methylpyridine, are important intermediates in pharmaceutical and chemical manufacturing. Their synthesis involves processes like diazotization, bromination, and Hofmann degradation (Liang, 2010).
Crystal Structure and Hydrogen Bonds : Studies on compounds such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, synthesized from 6-methylpyridin-2-amine, provide insights into their molecular structure, hydrogen bonding patterns, and potential applications in material science and crystallography (Yao, Wang, Guo, An, & Guan, 2010).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Calculations : Theoretical studies, like DFT calculations, on pyridine derivatives provide insights into their molecular properties and potential reaction pathways. This information is crucial for developing new materials and pharmaceuticals (Ahmad et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Pyridine derivatives are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18704) suggests it may have suitable bioavailability .
Result of Action
Related compounds have been shown to exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition effects .
properties
IUPAC Name |
2-bromo-6-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGDJAGDPAQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505455 | |
Record name | 2-Bromo-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79055-59-7 | |
Record name | 2-Bromo-6-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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